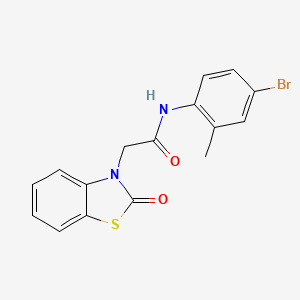![molecular formula C15H16ClN2O5P B11571047 Dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate](/img/structure/B11571047.png)
Dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate is an organophosphorus compound that features both chlorophenyl and nitrophenyl groups attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate typically involves the reaction of 4-chloroaniline and 4-nitrobenzaldehyde with dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher production rates.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonates.
Applications De Recherche Scientifique
Dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of corrosion inhibitors and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 4-nitrophenyl phosphate
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (4-nitrophenyl)phosphonate
Uniqueness
Dimethyl [(4-chlorophenyl)[(4-nitrophenyl)amino]methyl]phosphonate is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds with only one functional group.
Propriétés
Formule moléculaire |
C15H16ClN2O5P |
|---|---|
Poids moléculaire |
370.72 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)-dimethoxyphosphorylmethyl]-4-nitroaniline |
InChI |
InChI=1S/C15H16ClN2O5P/c1-22-24(21,23-2)15(11-3-5-12(16)6-4-11)17-13-7-9-14(10-8-13)18(19)20/h3-10,15,17H,1-2H3 |
Clé InChI |
PJLFIPIRZBUGGI-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C1=CC=C(C=C1)Cl)NC2=CC=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-fluorobenzamide](/img/structure/B11570965.png)
![N-(2-chloropyridin-3-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11570971.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}acetamide](/img/structure/B11570988.png)
![1-(4-Tert-butylphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11570989.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B11570993.png)
![5-methyl-4-phenyl-N-[(4E)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-thiazol-2-amine](/img/structure/B11571000.png)
![3-{(Z)-[2-(2-furyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11571005.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11571012.png)
![6-(4-methylphenyl)-3-phenyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571020.png)
![7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571023.png)
![5-(2,3-dichlorophenyl)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11571031.png)

![(5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11571039.png)
![6-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571046.png)
